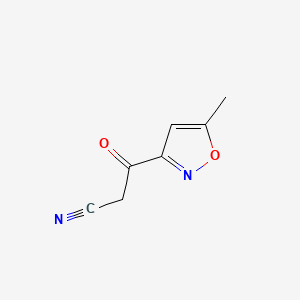

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-4-6(9-11-5)7(10)2-3-8/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHXSSBZDYPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Claisen condensation of an appropriate 5-methylisoxazole-3-carboxylic acid ester with acetonitrile. This document outlines the detailed experimental protocol, presents key reaction parameters in a structured format, and includes a visual representation of the synthetic pathway. The information herein is intended to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with potential therapeutic applications. Its β-ketonitrile functionality allows for a variety of subsequent chemical transformations. This guide details a robust and scalable synthetic method derived from established chemical principles for the preparation of analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a Claisen condensation reaction. This involves the reaction of a 5-methylisoxazole-3-carboxylic acid ester, such as ethyl 5-methylisoxazole-3-carboxylate, with acetonitrile in the presence of a strong base like sodium hydride. The general reaction scheme is presented below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

Ethyl 5-methylisoxazole-3-carboxylate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexane, and the sodium hydride is then suspended in anhydrous tetrahydrofuran (50 mL).

-

Reaction Initiation: A solution of anhydrous acetonitrile (2.0 equivalents) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is then heated to reflux for 30 minutes to ensure the formation of the acetonitrile anion.

-

Addition of Ester: The reaction mixture is cooled to room temperature, and a solution of ethyl 5-methylisoxazole-3-carboxylate (1.0 equivalent) in anhydrous THF (30 mL) is added dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water (50 mL) while cooling the flask in an ice bath. The resulting aqueous solution is washed with ethyl acetate (2 x 50 mL) to remove any unreacted starting material and byproducts. The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid, leading to the precipitation of the crude product.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Ethyl 5-methylisoxazole-3-carboxylate | 1.0 equivalent |

| Acetonitrile | 2.0 equivalents |

| Sodium Hydride (60%) | 1.2 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Theoretical Yield | To be determined experimentally |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C7H6N2O2 |

| Molecular Weight | 150.14 g/mol |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis.

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject compound, 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, is not extensively cataloged in public chemical databases. As such, this guide provides key chemical information based on established principles of organic chemistry, data from closely related analogs, and a proposed synthetic pathway. The experimental data presented is for a representative analog, 3-Amino-5-methylisoxazole, to offer insights into the physicochemical characteristics of the core isoxazole moiety.

Executive Summary

This technical guide outlines the theoretical chemical properties, a proposed synthetic route, and the potential biological relevance of this compound. The 5-methylisoxazole core is a key pharmacophore in various therapeutic agents, notably in tyrosine kinase inhibitors. This document provides a foundational understanding for researchers interested in the synthesis and application of novel β-ketonitriles bearing this heterocyclic system. All quantitative data is presented in structured tables, and logical workflows for synthesis and a relevant biological pathway are visualized using Graphviz diagrams.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is not publicly available, its basic properties can be calculated. For comparative and practical reference, the experimentally determined properties of a structurally related and commercially available analog, 3-Amino-5-methylisoxazole (CAS: 1072-67-9) , are provided below.[1][2][3][4][5][6]

Table 2.1: Calculated Properties for this compound

| Property | Value | Source |

| IUPAC Name | 3-(5-Methyl-1,2-oxazol-3-yl)-3-oxopropanenitrile | Calculated |

| Molecular Formula | C₇H₆N₂O₂ | Calculated |

| Molecular Weight | 150.14 g/mol | Calculated |

| Exact Mass | 150.0429 g/mol | Calculated |

Table 2.2: Experimental Properties of Analog: 3-Amino-5-methylisoxazole

| Property | Value | CAS Number |

| Molecular Formula | C₄H₆N₂O | 1072-67-9 |

| Molecular Weight | 98.10 g/mol [2] | 1072-67-9 |

| Melting Point | 59-61 °C[1][6][7] | 1072-67-9 |

| Boiling Point | 235.9 °C at 760 mmHg[7] | 1072-67-9 |

| Density | 1.2 ± 0.1 g/cm³[7] | 1072-67-9 |

| Appearance | White to brown crystalline powder[3] | 1072-67-9 |

| Solubility | Soluble in alcohol and ether[1] | 1072-67-9 |

Spectral Data

No specific spectral data has been published for this compound. However, the expected signals can be predicted based on its structure. For reference, key spectral data for the analog 3-Amino-5-methylisoxazole are summarized below.

Table 3.1: Spectral Data for Analog: 3-Amino-5-methylisoxazole (CAS: 1072-67-9)

| Spectrum Type | Key Peaks / Signals |

| ¹H NMR | Signals corresponding to the methyl protons and the vinyl proton on the isoxazole ring, as well as the amine protons. |

| ¹³C NMR | Resonances for the methyl carbon, the two sp² carbons of the isoxazole ring, and the carbon bearing the amino group. |

| Mass Spec | A molecular ion peak (M+) at m/z 98, with other fragmentation peaks corresponding to the isoxazole core.[2] |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound, a β-ketonitrile, can be logically achieved via a Claisen-type condensation reaction. This proposed method involves the reaction of a methyl ketone (3-acetyl-5-methylisoxazole) with a nitrile source (e.g., ethyl cyanoacetate or acetonitrile) in the presence of a strong base.

Proposed Synthetic Scheme

The reaction involves the deprotonation of the nitrile at the α-carbon by a strong base, followed by nucleophilic attack on the carbonyl carbon of the acetylisoxazole.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known methods for synthesizing β-ketonitriles and should be optimized for this specific reaction.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

-

Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

-

Reactant Addition: To the stirred solution, add 3-acetyl-5-methylisoxazole (1.0 equivalent) followed by the dropwise addition of ethyl cyanoacetate (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Neutralization: Redissolve the residue in water (150 mL) and cool in an ice bath. Slowly neutralize the solution with 2N hydrochloric acid until the pH is approximately 5-6, which will precipitate the product.

-

Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.

-

Purification: The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological and Pharmacological Context

The 5-methylisoxazole moiety is present in several biologically active compounds. A prominent example is Tivozanib , a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Tivozanib is approved for the treatment of advanced renal cell carcinoma. Its mechanism of action involves the inhibition of VEGFR-1, -2, and -3, thereby blocking the downstream signaling pathways that lead to tumor angiogenesis.

VEGFR Signaling Pathway and Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of intracellular signaling events, primarily through the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell proliferation, migration, survival, and permeability – hallmarks of angiogenesis. Tyrosine kinase inhibitors like Tivozanib compete with ATP for the binding site on the intracellular kinase domain of VEGFR, preventing phosphorylation and blocking the entire downstream cascade.

Conclusion

While this compound is not a well-documented compound, its core structure is of significant interest in medicinal chemistry. This guide provides a robust theoretical framework for its synthesis via a Claisen-type condensation and contextualizes its potential biological relevance through the established mechanism of Tivozanib. The provided data on a key analog, 3-Amino-5-methylisoxazole, serves as a valuable reference point for researchers. Further experimental investigation is warranted to fully characterize the properties and potential applications of this promising β-ketonitrile.

References

- 1. chembk.com [chembk.com]

- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 5. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]

- 6. 3-Amino-5-methylisoxazole, ≥97% 1072-67-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]

In-depth Technical Guide: 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile (CAS 108374-45-8)

To the Valued Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive technical guide on the chemical compound 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile , with the Chemical Abstracts Service (CAS) number 108374-45-8 .

Despite a thorough and extensive search of scientific literature, patent databases, and chemical repositories, detailed technical information specifically pertaining to this compound (CAS 108374-45-8) is not publicly available at this time.

Our investigation included targeted searches for:

-

Synthesis protocols and reaction schemes.

-

Physicochemical and spectroscopic data.

-

Biological activity, including mechanism of action and screening results.

-

Experimental protocols for in vitro and in vivo studies.

-

Involvement in any signaling pathways.

The searches did yield information on other molecules containing the 5-methylisoxazol-3-yl moiety, which is a common fragment in various biologically active compounds. However, no specific data was found for the complete structure of this compound.

Therefore, we are unable to fulfill the core requirements of this technical guide, including the presentation of quantitative data in tables, detailed experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows.

We recommend the following actions for researchers interested in this specific compound:

-

Chemical Synthesis: As a novel or sparsely studied compound, the first step would be its chemical synthesis. A possible route could involve the condensation of a 5-methylisoxazole-3-carbonyl derivative with acetonitrile.

-

Structural and Physicochemical Characterization: Following synthesis and purification, detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to confirm its structure and elucidate its properties.

-

Biological Screening: Once characterized, the compound can be subjected to a battery of biological assays to determine its potential therapeutic effects. This could include screening against various cell lines, enzyme inhibition assays, and receptor binding studies.

We regret that we could not provide the specific in-depth guide as requested. We will continue to monitor the scientific landscape and will update this document should any relevant information on this compound (CAS 108374-45-8) become available.

An In-Depth Technical Guide to the Spectroscopic Data of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. Due to the absence of directly published experimental data for this specific molecule, this document outlines a theoretical spectroscopic profile based on established chemical principles and data from analogous structures. It also includes a detailed, plausible experimental protocol for its synthesis, which would enable researchers to produce the compound and verify its spectroscopic characteristics.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ (on isoxazole ring) |

| ~4.0 | s | 2H | -CH₂- (methylene group) |

| ~6.5 | s | 1H | Isoxazole ring proton |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₃ |

| ~30 | -CH₂- |

| ~100 | Isoxazole C4 |

| ~115 | -C≡N |

| ~160 | Isoxazole C5 |

| ~165 | Isoxazole C3 |

| ~185 | C=O (ketone) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2260 | C≡N (nitrile) |

| ~1720 | C=O (ketone) |

| ~1610 | C=N (isoxazole ring) |

| ~1500 | C=C (isoxazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| [M]+ | Molecular Ion |

| [M-CH₃]+ | Loss of methyl group |

| [M-CN]+ | Loss of nitrile group |

| [M-COCH₂CN]+ | Loss of oxopropanenitrile side chain |

Proposed Experimental Protocols

The synthesis of this compound can be logically achieved through a Claisen condensation reaction. This involves the reaction of an appropriate ester of 5-methylisoxazole-3-carboxylic acid with acetonitrile in the presence of a strong base.

Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate (Precursor)

Materials:

-

Ethyl 2,4-dioxovalerate

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl 2,4-dioxovalerate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium bicarbonate (1.1 eq) in ethanol.

-

Heat the mixture at reflux for 2.5 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in chloroform and wash with water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain ethyl 5-methylisoxazole-3-carboxylate.

Synthesis of this compound

Materials:

-

Ethyl 5-methylisoxazole-3-carboxylate

-

Acetonitrile

-

Sodium ethoxide (or other strong base like NaH or LDA)

-

Anhydrous diethyl ether (or THF)

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in anhydrous diethyl ether.

-

Add acetonitrile (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol (or a suspension of sodium hydride in diethyl ether) to the reaction mixture with vigorous stirring under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding dilute hydrochloric acid at 0 °C until the mixture is acidic (pH ~5-6).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

This guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and predicted data will aid researchers in their efforts to explore the properties and potential applications of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the characterization of this and similar compounds.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. The predictions for chemical shifts (δ), multiplicities, and integration values are derived from the analysis of related isoxazole derivatives and compounds containing α-cyano ketone moieties.[1][2][3][4][5][6][7] The chemical structure and proton assignments are illustrated in the accompanying diagram.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~2.5 | Singlet (s) | 3H |

| H-b | ~6.5 | Singlet (s) | 1H |

| H-c | ~4.0 | Singlet (s) | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, yet detailed, protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard methodologies for the analysis of small organic molecules.[1][8][9]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[8] A higher field strength will provide better signal dispersion.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical signal for the internal standard (TMS).

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Spectral Width: A typical range for ¹H NMR is -2 to 12 ppm.

-

Pulse Angle: A 30-45° pulse is commonly used for quantitative measurements.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities (singlets, doublets, triplets, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Visualizations

Molecular Structure and Proton Assignments

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13C NMR Analysis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile. Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this document presents predicted chemical shifts based on established NMR prediction methodologies and spectral data from analogous structures. This guide serves as a valuable resource for the structural elucidation, characterization, and purity assessment of this and related heterocyclic compounds.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were determined using computational models that analyze the local electronic environment of each carbon atom. The chemical structure with corresponding atom numbering is provided in the visualization section.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Functional Group |

| C1 | ~12.0 | Methyl (-CH3) |

| C2 | ~170.0 | Isoxazole C5 |

| C3 | ~100.0 | Isoxazole C4 |

| C4 | ~160.0 | Isoxazole C3 |

| C5 | ~185.0 | Ketone (C=O) |

| C6 | ~30.0 | Methylene (-CH2-) |

| C7 | ~115.0 | Nitrile (-CN) |

Note: These are predicted values and may differ from experimental results. The solvent used for prediction is typically CDCl3.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.

-

Nucleus: 13C

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be used to obtain a spectrum with singlets for each carbon atom.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans is required. Typically, 1024 or more scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient for most carbon nuclei. For quaternary carbons, which have longer relaxation times, a longer delay (5-10 seconds) may be necessary for accurate integration, though this will increase the total experiment time.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

-

Spectral Width (sw): A spectral width covering the expected range of carbon chemical shifts (e.g., 0-220 ppm) should be used.

3. Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

-

Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.

-

Perform peak picking to identify the chemical shift of each resonance.

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the 13C NMR analysis.

Caption: Chemical structure of this compound with numbered carbon atoms.

Caption: Experimental workflow for 13C NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole motif in various pharmacologically active molecules. Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such novel compounds. This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of this compound under electron ionization (EI) conditions, including a detailed, albeit theoretical, fragmentation pathway. Furthermore, it outlines a robust experimental protocol for acquiring its mass spectrum.

Theoretical Mass Spectrum and Fragmentation Pathway

The structure of this compound (C₇H₅N₃O₂) suggests a molecular weight of 163.13 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 163. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments.

Predicted Fragmentation of this compound

Caption: Predicted electron ionization fragmentation pathway of this compound.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Predicted Fragment Ion | Chemical Formula | Proposed Identity | Relative Intensity |

| 163 | [M]⁺• | [C₇H₅N₃O₂]⁺• | Molecular Ion | Moderate |

| 123 | [M-CH₂CN]⁺ | [C₅H₄N₂O]⁺ | Loss of malononitrile radical | Low |

| 110 | [M-C₃H₃O]⁺ | [C₄H₂N₃]⁺ | Loss of acetyl radical from isoxazole | Moderate |

| 96 | [C₅H₄N₂O]⁺ | [C₅H₄N₂O]⁺ | 5-Methylisoxazole-3-carbonyl cation | High |

| 83 | [C₄H₅NO]⁺• | [C₄H₅NO]⁺• | 5-Methylisoxazole radical cation | Moderate |

| 68 | [C₃H₂N₂]⁺ | [C₃H₂N₂]⁺ | Cyanomethylidyne-ethanenitrile cation | Low |

| 53 | [C₃H₃N]⁺ | [C₃H₃N]⁺ | Acrylonitrile cation | Moderate |

| 41 | [C₂H₃N]⁺• | [C₂H₃N]⁺• | Acetonitrile radical cation | High |

Experimental Protocol for Mass Spectrometry

This section details a standard operating procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Gas Chromatograph: A GC system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Table 2: GC-MS Operating Parameters

| Parameter | Value |

| Gas Chromatography | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

3.3. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the data using the parameters outlined in Table 2.

-

Process the resulting chromatogram and mass spectra using the instrument's software.

-

Identify the peak corresponding to this compound and analyze its mass spectrum.

-

Compare the experimental fragmentation pattern with the theoretical pattern proposed in this guide.

General Experimental Workflow

The following diagram illustrates the logical flow of a typical mass spectrometry experiment, from sample preparation to data interpretation.

Infrared Spectroscopy of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. The document details the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectroscopic analysis.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption peaks, their intensities, and the corresponding vibrational modes. These predictions are derived from established literature values for similar chemical structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~ 3120 - 3080 | Weak - Medium | =C-H Stretch | Isoxazole Ring |

| ~ 2980 - 2920 | Weak | C-H Stretch (asymmetric) | Methyl Group (-CH₃) |

| ~ 2880 - 2850 | Weak | C-H Stretch (symmetric) | Methyl Group (-CH₃) |

| ~ 2260 - 2240 | Medium - Strong | C≡N Stretch | Nitrile |

| ~ 1720 - 1700 | Strong | C=O Stretch | Ketone |

| ~ 1610 - 1580 | Medium | C=N Stretch | Isoxazole Ring |

| ~ 1510 - 1480 | Medium | C=C Stretch | Isoxazole Ring |

| ~ 1450 - 1420 | Medium | C-H Bend (asymmetric) | Methyl Group (-CH₃) |

| ~ 1380 - 1360 | Weak - Medium | C-H Bend (symmetric) | Methyl Group (-CH₃) |

| ~ 1280 - 1240 | Medium | C-N Stretch | Isoxazole Ring |

| ~ 1160 - 1120 | Medium | N-O Stretch | Isoxazole Ring |

| ~ 950 - 850 | Medium | Ring Bending/Breathing | Isoxazole Ring |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This section outlines a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using the KBr pellet method with a Fourier-Transform Infrared (FTIR) spectrometer.

I. Materials and Equipment

-

This compound (solid sample)

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer (e.g., equipped with a DTGS detector)

-

Spatula

-

Infrared lamp (for drying)

II. Procedure

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of the solid this compound sample in the agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the powdered mixture into the collar of the pellet-forming die.

-

Ensure the surface of the powder is level.

-

Place the plunger into the die and transfer the assembly to the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet. A transparent pellet indicates good mixing and pressing.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

-

Acquire the infrared spectrum of the sample. Typically, spectra are recorded over the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.

-

-

Data Processing and Analysis:

-

The acquired interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the significant absorption peaks and compare them to the predicted values and literature data for characteristic functional groups.

-

Logical Workflow for Infrared Spectroscopic Analysis

The following diagram illustrates the logical steps involved in the infrared spectroscopic analysis of a chemical compound, from initial preparation to final interpretation.

Caption: Workflow for FTIR analysis.

Investigating the Therapeutic Potential of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in a variety of clinically approved drugs and investigational agents. Its unique electronic and steric properties allow for diverse molecular interactions, making it a valuable component in the design of targeted therapies. This guide focuses on the potential therapeutic targets of the novel compound, 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, by examining the well-established biological activities of compounds sharing its core 5-methylisoxazol-3-yl structure. A prominent example of such a compound is Tivozanib, a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.

Potential Therapeutic Targets Based on Structural Analogs

The primary known therapeutic targets for compounds containing the 5-methylisoxazol-3-yl group are receptor tyrosine kinases (RTKs), with a particular emphasis on the VEGF receptor family.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Tivozanib, which incorporates the 5-methylisoxazol-3-yl moiety, is a potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.[1][2][3] These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1][3] Inhibition of VEGFR signaling can lead to the suppression of tumor angiogenesis, resulting in anti-cancer effects.[3]

Table 1: Known Kinase Inhibition Profile of Tivozanib

| Target | IC₅₀ (nM) |

| VEGFR-1 | 0.21 |

| VEGFR-2 | 0.16 |

| VEGFR-3 | 0.24 |

| c-Kit | 1.7 |

| PDGFRβ | 1.6 |

Note: Data for Tivozanib. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate greater potency.

Signaling Pathways

The following diagram illustrates the canonical VEGF signaling pathway and the point of inhibition by compounds like Tivozanib.

Caption: VEGF Signaling Pathway and Inhibition by Tivozanib.

Proposed Experimental Workflow for Target Identification

To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is recommended. The following workflow outlines a potential strategy.

Caption: Proposed Experimental Workflow for Target Identification.

Detailed Methodologies (Exemplary)

While specific protocols for this compound are not available, the following are representative methodologies for the key experiments proposed in the workflow.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

-

Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, test compound, kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, HTRF).

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of the test compound on the metabolic activity of cultured cells as an indicator of cell viability.

-

Materials: Human umbilical vein endothelial cells (HUVECs), cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidified isopropanol), 96-well plates, spectrophotometer.

-

Procedure:

-

Seed HUVECs into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell viability (IC₅₀).

-

Conclusion and Future Directions

While the precise therapeutic targets of this compound remain to be elucidated, the known pharmacology of its structural analog, Tivozanib, strongly suggests that receptor tyrosine kinases, particularly the VEGFR family, are high-priority candidates for investigation. The presence of the 5-methylisoxazol-3-yl moiety appears to be compatible with potent kinase inhibition.

Future research should focus on the systematic experimental evaluation of this compound, following a workflow similar to the one proposed. Initial phenotypic screens for anti-proliferative and anti-angiogenic activity, followed by comprehensive kinase profiling, will be crucial in identifying its primary molecular targets. Subsequent target validation through biochemical and cellular assays will be necessary to confirm its mechanism of action. Should these studies reveal a promising and selective activity profile, further preclinical development, including in vivo efficacy and safety studies, would be warranted. The structural novelty of this compound, combined with the proven therapeutic relevance of its core scaffold, makes it an intriguing candidate for further drug discovery and development efforts.

References

The Isoxazole Moiety: A Technical Guide to 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

This technical guide provides a comprehensive overview of 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile, a heterocyclic compound of interest in medicinal chemistry. The isoxazole ring is a key pharmacophore found in numerous biologically active compounds.[1][2][3][4] This document outlines a plausible synthetic route, experimental protocols for key precursors, and a review of the potential biological activities based on structurally related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Chemical Properties

While direct literature on the synthesis of this compound is scarce, a feasible synthetic pathway can be proposed based on established organic chemistry principles and available information on related isoxazole derivatives. The most probable route involves the acylation of a cyano-containing nucleophile with an activated derivative of 5-methylisoxazole-3-carboxylic acid.

A key intermediate in this proposed synthesis is 5-methylisoxazole-3-carbonyl chloride.[5][6] This acyl chloride can be synthesized from 5-methylisoxazole-3-carboxylic acid, which in turn can be prepared from the condensation of 2,5-hexanedione with hydroxylamine.[7] The subsequent reaction of 5-methylisoxazole-3-carbonyl chloride with the enolate of acetonitrile or by coupling with a cyanoacetic acid ester followed by decarboxylation would yield the target molecule.

A related synthesis described in the literature is that of 2-(5-methylisoxazol-3-yl)acetonitrile, which can be prepared from ethyl 5-methylisoxazole-3-carboxylate.[8]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of key precursors are presented below, based on available literature for similar compounds.

Synthesis of 5-Methylisoxazole-3-carboxylic acid[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and hydroxylamine hydrochloride in a suitable solvent such as aqueous methanol.

-

Reaction Conditions: Heat the mixture to reflux for several hours.

-

Work-up: After cooling, the product can be isolated by filtration and purified by recrystallization from aqueous methanol.

Synthesis of 5-Methylisoxazole-3-carbonyl chloride[8]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-methylisoxazole-3-carboxylic acid in an excess of thionyl chloride.

-

Reaction Conditions: Add a catalytic amount of pyridine and stir the mixture at room temperature.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

Quantitative Data

The following table summarizes available quantitative data for precursors and related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | 180 | 81 | [7] |

| 5-Methylisoxazole-3-carbonyl chloride | C₅H₄ClNO₂ | 145.55 | N/A | N/A | [5][6] |

| Ethyl 5-methylisoxazole-3-carboxylate | C₇H₉NO₃ | 155.15 | N/A | ~56 | [8] |

Potential Biological Activities and Signaling Pathways

The isoxazole nucleus is present in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of 3-(5-methylisoxazol-3-yl) have shown notable biological activities.

For instance, 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones have been synthesized and tested for their in vitro antileukemic activity against L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human leukemia) cell lines, showing good activity in some cases.[9] Furthermore, 5-methylisoxazole-3-carboxamide derivatives have been evaluated as antitubercular agents against Mycobacterium tuberculosis H37Rv, with some compounds showing significant activity.[7]

Given the activities of these related compounds, it can be inferred that this compound may also possess antiproliferative or antimicrobial properties. The biological activity of such compounds is often attributed to their ability to act as enzyme inhibitors or to interact with specific cellular receptors.

Potential Anticancer Mechanism of Action

Many small molecule anticancer agents function by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized signaling pathway that is often targeted by such inhibitors.

Caption: Hypothesized inhibition of kinase signaling pathways.

Conclusion

This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. Based on the biological activities of structurally related compounds, it holds potential as an antiproliferative or antimicrobial agent. The synthetic route proposed herein provides a viable path for its preparation, enabling further studies into its chemical and biological properties. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and other novel isoxazole derivatives.

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. 5-METHYLISOXAZOLE-3-CARBONYL CHLORIDE | 39499-34-8 [chemicalbook.com]

- 6. 39499-34-8|5-Methylisoxazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has proven to be a remarkably versatile scaffold in the landscape of chemical sciences. From its initial synthesis at the dawn of the 20th century to its central role in modern medicine, agriculture, and materials science, the journey of isoxazole is a testament to the power of heterocyclic chemistry. This in-depth technical guide explores the seminal discoveries, key historical milestones, and foundational experimental protocols that have established isoxazole as a cornerstone of synthetic and medicinal chemistry.

The Genesis of a Heterocycle: The Discovery and First Synthesis of Isoxazole

The history of isoxazole begins with the pioneering work of German chemist Ludwig Claisen . In 1903 , Claisen reported the first synthesis of the parent isoxazole ring.[1] His approach involved the oximation of propargylaldehyde acetal, a reaction that laid the groundwork for isoxazole chemistry. While the original publication in "Berichte der Deutschen Chemischen Gesellschaft" provides the foundational report, detailed modern interpretations of the experimental protocol are more accessible.

Claisen's Synthesis: A Conceptual Workflow

Claisen's synthesis established a fundamental principle for constructing the isoxazole ring: the reaction of a three-carbon component with a source of hydroxylamine. This general strategy has been adapted and refined over the past century, but the core logic remains a pillar of isoxazole synthesis.

Foundational Experimental Protocol: Synthesis of Isoxazole via 1,3-Dipolar Cycloaddition (A Modern Representative Method)

While Claisen's original method is of historical importance, the most widely employed and versatile method for isoxazole synthesis today is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This method offers excellent control over regioselectivity and functional group tolerance.

Objective: To synthesize a 3,5-disubstituted isoxazole.

Materials:

-

Aldoxime (e.g., benzaldoxime)

-

Alkyne (e.g., phenylacetylene)

-

Oxidizing agent (e.g., N-Chlorosuccinimide, NCS)

-

Base (e.g., Triethylamine, Et3N)

-

Solvent (e.g., Dichloromethane, CH2Cl2)

Procedure:

-

In situ generation of the nitrile oxide:

-

To a stirred solution of the aldoxime in the chosen solvent, add the oxidizing agent portion-wise at room temperature.

-

The reaction mixture is stirred for a designated period to facilitate the formation of the corresponding hydroximoyl chloride.

-

The base is then added to the mixture to induce dehydrohalogenation, generating the nitrile oxide in situ.

-

-

Cycloaddition:

-

The alkyne is added to the reaction mixture containing the freshly generated nitrile oxide.

-

The reaction is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

-

Work-up and Purification:

-

The reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

-

Isoxazoles in Medicine: A Historical Timeline of Therapeutic Breakthroughs

The true impact of isoxazole chemistry became evident with the discovery of its therapeutic potential. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities.[2][3]

The Dawn of Sulfa Drugs: The Introduction of Sulfisoxazole

The era of antibacterial sulfonamides marked a turning point in medicine.[4][5][6][7][8] While the initial discoveries predated isoxazole-containing derivatives, the development of sulfisoxazole by Hoffmann-La Roche in the mid-20th century represented a significant advancement. Its improved solubility and reduced risk of crystalluria compared to earlier sulfonamides made it a valuable therapeutic agent.

Combating Bacterial Resistance: The Rise of Isoxazolyl Penicillins

The discovery of the penicillin nucleus (6-aminopenicillanic acid) in 1957 by scientists at Beecham Research Laboratories (now part of GlaxoSmithKline) ushered in the age of semi-synthetic penicillins.[9][10][11] This breakthrough allowed for the chemical modification of the penicillin core, leading to the development of antibiotics with improved properties. The isoxazolyl penicillins, including oxacillin , cloxacillin , and dicloxacillin , were specifically designed to be resistant to the penicillinase enzymes produced by resistant bacteria, particularly Staphylococcus aureus.

| Milestone | Key Figure/Institution | Year | Significance |

| First Synthesis of Isoxazole | Ludwig Claisen | 1903 | The foundational discovery of the isoxazole ring. |

| Discovery of Prontosil's Antibacterial Activity | Gerhard Domagk (Bayer AG) | 1932 | Led to the development of the first sulfonamide drugs.[5][7] |

| Introduction of Sulfisoxazole | Hoffmann-La Roche | ~1940s | An isoxazole-containing sulfonamide with improved safety. |

| Discovery of 6-Aminopenicillanic Acid (6-APA) | Beecham Research Laboratories | 1957 | Enabled the creation of semi-synthetic penicillins.[9][12][10] |

| Development of Isoxazolyl Penicillins | Beecham Research Laboratories | Early 1960s | Introduction of penicillinase-resistant antibiotics. |

Quantitative Data on Key Isoxazole Compounds

The physicochemical and biological properties of isoxazole and its derivatives are crucial for their application in drug design and development.

Physicochemical Properties of Isoxazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO | [13][14] |

| Molecular Weight | 69.06 g/mol | [13][14] |

| Boiling Point | 95 °C | [13] |

| Melting Point | -5 °C | [13] |

| pKa (of conjugate acid) | -1.3 | [1] |

| Density | 1.075 g/mL | [14] |

| Solubility in Water | Soluble | [13] |

Biological Activity of Early Isoxazole-Containing Drugs

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table presents representative MIC values for early isoxazole-based antibacterial agents against common pathogens. It is important to note that MIC values can vary depending on the specific strain and testing methodology.[15][16][17]

| Drug | Organism | MIC Range (µg/mL) |

| Sulfisoxazole | Staphylococcus aureus | 32 - 512 |

| Escherichia coli | 8 - 128 | |

| Oxacillin | Staphylococcus aureus (methicillin-susceptible) | 0.12 - 2 |

| Staphylococcus aureus (methicillin-resistant) | ≥ 4 | |

| Cloxacillin | Staphylococcus aureus (methicillin-susceptible) | 0.25 - 2 |

| Staphylococcus aureus (methicillin-resistant) | ≥ 4[18] | |

| Dicloxacillin | Staphylococcus aureus (methicillin-susceptible) | 0.12 - 1 |

| Staphylococcus aureus (methicillin-resistant) | ≥ 2 |

Beyond the Clinic: Isoxazoles in Agrochemicals and Materials Science

The utility of the isoxazole scaffold extends beyond pharmaceuticals into other areas of chemical industry.

Isoxazoles in Agriculture

In the field of agrochemicals, isoxazole derivatives have been developed as potent herbicides. A notable example is isoxaben , a pre-emergent herbicide that controls broadleaf weeds.[19][20] It acts by inhibiting cellulose biosynthesis in susceptible plants.[21] First registered in 1989, isoxaben demonstrates the successful application of isoxazole chemistry in crop protection.[22]

Isoxazoles in Materials Science

The unique electronic properties of the isoxazole ring have also led to its exploration in materials science.[23] Isoxazole-containing polymers and small molecules have been investigated for their potential applications in electronics, optoelectronics, and as energetic materials. The ability to tune the electronic and physical properties of these materials through substitution on the isoxazole ring makes it an attractive building block for the design of novel functional materials. While the history in this field is more recent, the ongoing research highlights the expanding horizons of isoxazole chemistry.

Conclusion

From its humble beginnings in Ludwig Claisen's laboratory, the isoxazole ring has evolved into a scaffold of immense importance across multiple scientific disciplines. Its journey, marked by key discoveries in synthesis and therapeutic applications, continues to inspire chemists to explore its potential in new and innovative ways. The foundational knowledge of its history, synthesis, and properties provides a critical framework for future advancements in medicine, agriculture, and materials science, ensuring that the legacy of the isoxazole core will endure for years to come.

References

- 1. Isoxazole_Chemicalbook [chemicalbook.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 6. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. When were sulfa drugs discovered? [youaskandy.com]

- 9. Brockham National Chemical Landmark unveiled [rsc.org]

- 10. dorkingmuseum.org.uk [dorkingmuseum.org.uk]

- 11. Beecham Research Laboratories Limited | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 12. Beecham_(pharmaceutical_company) [bionity.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. Antibiotics Tested by NARMS | NARMS | CDC [cdc.gov]

- 16. idexx.com [idexx.com]

- 17. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 18. banglajol.info [banglajol.info]

- 19. Isoxazole - Wikipedia [en.wikipedia.org]

- 20. Isoxaben - Wikipedia [en.wikipedia.org]

- 21. Isoxaben | C18H24N2O4 | CID 73672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a β-ketonitrile derivative containing a 5-methylisoxazole moiety. Isoxazole rings are important pharmacophores found in a variety of biologically active compounds and approved drugs. The β-ketonitrile functionality is a versatile synthetic intermediate that can be used to construct more complex heterocyclic systems, making this compound a valuable building block for drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via a Claisen-type condensation reaction.

Data Presentation

Table 1: Physicochemical Properties of Reactants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 5-methylisoxazole-3-carboxylate | 3209-72-1 | C₇H₉NO₃ | 155.15 | 27-31 | 109 (closed cup) |

| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | -45 | 81-82 |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | >300 | Decomposes |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | - |

| Molecular Weight ( g/mol ) | 163.14 | - |

| Appearance | Expected to be a solid | Analogy to similar β-ketonitriles |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

Experimental Protocols

Synthesis of this compound

This protocol details the Claisen-type condensation of ethyl 5-methylisoxazole-3-carboxylate with acetonitrile using sodium ethoxide as a strong base.

Materials:

-

Ethyl 5-methylisoxazole-3-carboxylate (1.0 eq)

-

Acetonitrile (dried over molecular sieves) (2.0 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

-

To the flask, add sodium ethoxide (1.5 eq) and anhydrous THF.

-

-

Addition of Reactants:

-

In a separate flask, prepare a solution of ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) and anhydrous acetonitrile (2.0 eq) in anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

Cool the suspension of sodium ethoxide in THF to 0 °C using an ice bath.

-

Slowly add the solution of the ester and nitrile from the dropping funnel to the stirred suspension of sodium ethoxide over a period of 30-60 minutes.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with dilute acid, and spotting on a TLC plate.

-

-

Workup:

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). Be cautious as this is an exothermic process.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

-

Expected Characterization Data (Predicted):

-

¹H NMR: Peaks corresponding to the methyl group on the isoxazole ring, the methylene protons of the oxopropanenitrile chain, and the isoxazole ring proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the nitrile carbon, and the carbons of the 5-methylisoxazole ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C=N (isoxazole) functional groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the product.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. It is moisture-sensitive and should be handled under an inert atmosphere. Avoid contact with skin and eyes. In case of fire, use a dry chemical extinguisher; do not use water.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. Work in a well-ventilated area and avoid breathing vapors.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use only stabilized THF and handle with care.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and use appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. Waste should be disposed of according to institutional and local regulations.

Application Notes and Protocols for In Vitro Kinase Assay Using 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is frequently implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinases have emerged as prominent targets for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate kinase activity is a major focus of modern drug discovery.

This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of a novel compound, 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, against a hypothetical serine/threonine kinase, Kinase-X. The protocol is based on a luminescence-based assay platform, which offers a sensitive and high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction.[1][2][3] This approach is adaptable for various kinases and substrates.[2]

Hypothetical Signaling Pathway of Kinase-X

The following diagram illustrates a hypothetical signaling pathway in which Kinase-X plays a crucial role. In this pathway, an upstream stimulus activates a receptor tyrosine kinase (RTK), leading to the activation of a downstream cascade involving Kinase-X. Activated Kinase-X then phosphorylates a substrate, "Substrate-A," which in turn modulates gene expression related to cell proliferation. The compound this compound is investigated as a potential inhibitor of Kinase-X, thereby blocking this signaling cascade.

Caption: Hypothetical Kinase-X signaling pathway.

Experimental Protocols

This protocol outlines a luminescent kinase assay to determine the inhibitory potential of this compound against Kinase-X. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.[1][3]

Materials and Reagents

-

Kinase-X (recombinant)

-

Kinase-X substrate (e.g., a generic peptide substrate)

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes or automated liquid handler

-

Luminometer

Experimental Workflow

The following diagram outlines the major steps of the in vitro kinase assay protocol.

Caption: In vitro kinase assay experimental workflow.

Detailed Protocol

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations for the assay.

-

Assay Plate Setup:

-

Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a white, opaque 96-well plate.

-

Prepare a "no kinase" control by adding 1 µL of DMSO to separate wells.

-

Prepare a "no inhibitor" control by adding 1 µL of DMSO to separate wells.

-

-

Kinase Reaction:

-

Prepare a master mix containing Kinase-X and its substrate in kinase buffer. The optimal concentrations should be determined empirically but can start in the nanomolar range for the kinase and micromolar for the substrate.[4]

-

Add 24 µL of the kinase/substrate master mix to each well containing the compound or DMSO.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.[5]

-

Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.

-

Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to all wells. The final reaction volume will be 50 µL.

-

Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

-

-

Luminescent Detection:

-

Equilibrate the luminescent kinase assay reagent to room temperature.

-

Mix the contents of the wells on a plate shaker for 2 minutes.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation

The following tables summarize hypothetical data obtained from the in vitro kinase assay.

Table 1: Kinase-X Activity in the Presence of this compound

| Compound Concentration (µM) | Luminescence (RLU) | % Kinase Inhibition |

| 0 (No Inhibitor) | 250,000 | 0 |

| 0.01 | 275,000 | 10 |

| 0.1 | 400,000 | 60 |

| 1 | 475,000 | 90 |

| 10 | 495,000 | 98 |

| 100 | 500,000 | 100 |

| No Kinase Control | 500,000 | 100 |

% Inhibition = [(RLU_inhibitor - RLU_no_inhibitor) / (RLU_no_kinase - RLU_no_inhibitor)] x 100

Table 2: IC₅₀ Determination for this compound against Kinase-X

| Parameter | Value |

| IC₅₀ (µM) | 0.085 |

| Hill Slope | 1.2 |

| R² | 0.995 |

Conclusion

The provided protocol offers a robust and high-throughput method for evaluating the inhibitory activity of this compound against a target kinase. The luminescence-based readout provides a sensitive measure of kinase inhibition.[2][3] The hypothetical data presented demonstrates the potential of this compound as a potent inhibitor of Kinase-X, with a sub-micromolar IC₅₀ value. This protocol can be adapted for screening compound libraries to identify novel kinase inhibitors and for characterizing their potency and selectivity, thus serving as a valuable tool in drug discovery and development.

References

- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 2. ebiotrade.com [ebiotrade.com]

- 3. promega.com [promega.com]

- 4. In vitro kinase assay [protocols.io]

- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a synthetic organic compound featuring a methylisoxazole moiety. While specific biological activities of this compound are not extensively documented in current literature, its structural elements are present in molecules with known pharmacological properties, including kinase inhibitors. For instance, the related 5-methylisoxazol-3-yl group is a component of the FDA-approved kinase inhibitor Tivozanib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This structural similarity provides a rationale for investigating the potential of this compound as a novel therapeutic agent, particularly in the context of oncology.

These application notes provide a comprehensive suite of cell-based assays to conduct an initial characterization of the biological effects of this compound, focusing on its potential as an anti-cancer agent. The proposed experimental workflow is designed to first assess its cytotoxic and anti-proliferative effects, and then to elucidate the underlying mechanisms of action, such as the induction of apoptosis and effects on the cell cycle.

Hypothetical Mechanism of Action

For the purpose of designing a relevant assay cascade, we hypothesize that this compound may function as an inhibitor of a critical cellular kinase, herein referred to as "Kinase X". Inhibition of Kinase X is postulated to disrupt downstream signaling pathways that are essential for cell survival and proliferation, ultimately leading to the induction of programmed cell death (apoptosis).

Experimental Workflow

A tiered approach is recommended for the characterization of this compound. This begins with a broad assessment of its impact on cell viability, followed by more detailed investigations into the specific cellular processes it affects.